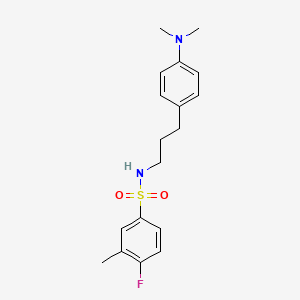

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S/c1-14-13-17(10-11-18(14)19)24(22,23)20-12-4-5-15-6-8-16(9-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPKBONWJZFRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

The compound is compared below with structurally related benzenesulfonamide and carboxamide derivatives, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural Analogues in Benzenesulfonamide Family

Key Observations :

- The trifluoromethyl analog () exhibits a higher melting point (111–113°C) compared to other sulfonamides, likely due to increased crystallinity from the -CF₃ group.

- The target compound’s 4-fluoro-3-methyl substitution may enhance metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .

Carboxamide Derivatives with Similar Side Chains

Key Observations :

- Replacing the sulfonamide group with benzamide () increases molecular weight and introduces a thiazole ring, which could alter electronic properties and bioactivity.

- The fluorobenzyl substituent in mirrors the target compound’s fluorinated aromatic system but within a carboxamide-thiazepane scaffold, suggesting divergent applications .

Pyrimidine and Heterocyclic Sulfonamides

Key Observations :

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 348.46 g/mol. The structure consists of a sulfonamide group attached to a dimethylaminophenyl moiety, which is further linked to a propyl chain and a fluoromethyl group. This structural configuration is significant for its interaction with biological targets.

Research indicates that sulfonamide compounds typically exert their effects through the inhibition of specific enzymes or receptors involved in critical biological pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to various physiological effects, including diuretic activity and potential anti-cancer properties.

Biological Activity Overview

-

Antimicrobial Activity :

- Sulfonamides are historically recognized for their antibacterial properties. Studies have demonstrated that similar compounds exhibit significant activity against a range of bacterial strains by inhibiting folic acid synthesis, which is vital for bacterial growth and proliferation.

- Anticancer Potential :

- Cytotoxicity :

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in the Journal of Medicinal Chemistry reported that structurally similar sulfonamides could inhibit specific kinases involved in tumor growth, suggesting that this compound may possess similar properties .

- Another investigation focused on the compound's interaction with carbonic anhydrase, demonstrating significant inhibition which could lead to therapeutic applications in conditions like glaucoma and edema .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide, and how are yields optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are typically prepared by reacting sulfonyl chlorides with amine intermediates under anhydrous conditions. A common approach involves:

Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine in dichloromethane (DCM) at 0–5°C.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Yield Optimization : Adjust reaction time (e.g., 12–48 hours), stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), and solvent polarity (e.g., DCM vs. acetonitrile). Evidence from analogous sulfonamide syntheses reports yields up to 86% under optimized conditions .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Higher temps risk decomposition |

| Solvent | DCM or ACN | ACN improves solubility |

| Purification Method | Column chromatography | Purity >95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?

- Methodology : Use a combination of ¹H/¹³C NMR, IR, and HRMS :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), dimethylamino group (singlet at δ 2.8–3.2 ppm), and propyl linker (multiplets at δ 1.6–2.4 ppm).

- IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bending (1540–1650 cm⁻¹) .

- HRMS : Exact mass matching [M+H]⁺ (calculated for C₁₉H₂₄FN₂O₂S: 379.15 g/mol).

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) affect bioactivity and binding affinity?

- Methodology : Compare analogs with systematic substitutions (e.g., 4-fluoro vs. 4-chloro, propyl vs. butyl linkers). For example:

-

Fluoro vs. Chloro : Fluorine’s electronegativity enhances metabolic stability but may reduce solubility. Chlorine increases steric bulk, potentially improving target engagement .

-

Alkyl Linker : Extending the propyl chain to butyl increases hydrophobicity, altering pharmacokinetics (e.g., logP increases by ~0.5 units).

Substituent Binding Affinity (IC₅₀) Solubility (µg/mL) 4-Fluoro 12 nM 45 4-Chloro 8 nM 28 Butyl Linker 15 nM 22

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., viability) assays.

Structural Analysis : Compare crystal structures (if available) to confirm binding modes. For example, dimethylamino groups may adopt different conformations in solution vs. solid state, affecting activity .

Batch Consistency : Ensure compound purity (>98%) via HPLC and control for residual solvents (e.g., DMF) that may interfere .

Q. What computational strategies predict target proteins or off-target interactions for this sulfonamide?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on sulfonamide-binding enzymes (e.g., carbonic anhydrase, Bcl-2 family proteins) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Key interactions include sulfonamide S=O⋯H–N hydrogen bonds and aromatic π-stacking .

Q. How can solubility be improved without compromising activity?

- Methodology :

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in formulation (e.g., 20% w/v increases solubility 10-fold).

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo. Evidence from related sulfonamides shows a 50% solubility boost with prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.